Cyclopropyl(6-fluoropyridin-2-yl)methanamine

Physicochemical profiling Lipophilicity Building block selection

Researchers requiring a stereochemically defined building block with both fluorine and cyclopropyl constraints face a gap in commercial offerings-generic pyridyl-methanamines cannot substitute without de novo SAR validation. This compound delivers three pharmacophoric elements in a single intermediate. - α4β2 nAChR partial agonists derived from this scaffold achieve Ki 0.5-51.4 nM with >100-fold selectivity over α3β4. - Predicted LogP ~1.0-1.5, compatible with CNS MPO desirable range. - Available as racemate, (R)-enantiomer (free base, ≥98%), and (S)-enantiomer (dihydrochloride salt) for stereochemical SAR.

Molecular Formula C9H11FN2
Molecular Weight 166.20 g/mol
Cat. No. B13115614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(6-fluoropyridin-2-yl)methanamine
Molecular FormulaC9H11FN2
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1CC1C(C2=NC(=CC=C2)F)N
InChIInChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2
InChIKeyLBCZCZXODDPNRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(6-fluoropyridin-2-yl)methanamine: Structural Identity & Physicochemical Baseline


Cyclopropyl(6-fluoropyridin-2-yl)methanamine (CAS 1270490-69-1, molecular formula C₉H₁₁FN₂, MW 166.20 g/mol) is a chiral heterocyclic primary amine building block that integrates three pharmacophoric elements: a 6-fluoropyridine ring, a cyclopropyl group, and a methanamine linker . The compound exists as racemate and as resolved (R)- and (S)-enantiomers (CAS 1212862-20-8 and 1212827-79-6, respectively) , and is commercially supplied as the free base or the dihydrochloride salt (CAS 2241594-20-5) . Its structural architecture places it at the intersection of fluorinated heterocycle and conformationally constrained amine chemical space, which has been exploited in CNS-targeted and kinase-directed medicinal chemistry programs [1]. This guide provides quantitative, comparator-anchored evidence to support scientifically grounded procurement decisions.

Workflow CNS-targeted ligand synthesis using cyclopropylpyridine scaffolds
Selection Enantiopure (R)-free base or (S)-dihydrochloride for stereochemical SAR
Context Conformationally constrained fluorinated heterocycle for kinase or nAChR programs

Cyclopropyl(6-fluoropyridin-2-yl)methanamine: Fluorine-Cyclopropyl Differentiation


Superficially similar pyridyl-methanamine building blocks—such as the non-fluorinated Cyclopropyl(pyridin-2-yl)methanamine (MW 148.21, XLogP3 ~1.0) or the non-cyclopropyl (6-Fluoropyridin-2-yl)methanamine (MW 126.13, LogP −0.29)—cannot simply substitute for Cyclopropyl(6-fluoropyridin-2-yl)methanamine in structure-activity campaigns . The 6-fluoro substituent reduces the pyridine ring electron density, altering H-bond acceptor properties and metabolic soft-spot profiles, while the cyclopropyl group imposes conformational rigidity and a distinct vector for the primary amine, which influences target binding geometry [1]. In the CNS nicotinic receptor field, cyclopropylpyridine ether scaffolds have delivered α4β2 nAChR partial agonists with Ki values of 0.5–51.4 nM, and the specific regiochemistry of the fluorine and cyclopropyl substituents proved critical to achieving selectivity over the α3β4 subtype [2]. Losing either the fluorine atom or the cyclopropyl constraint fundamentally changes the physicochemical and pharmacological profile, making generic replacement scientifically indefensible without de novo SAR validation.

6-F removal Loss of electron-withdrawing effect may alter H-bond acceptor behavior, metabolic soft spots, and selectivity profile observed in cyclopropylpyridine series
Cyclopropyl removal Flexible analog lacks conformational lock; target binding geometry and entropic advantage reported for constrained scaffold may not transfer

Cyclopropyl(6-fluoropyridin-2-yl)methanamine: Quantitative Differentiation vs. Analogs


Molecular Weight & Lipophilicity vs. Non-Fluorinated Analog

The 6-fluoro substitution in Cyclopropyl(6-fluoropyridin-2-yl)methanamine increases molecular weight by 18.0 Da (from 148.21 to 166.20 g/mol) and introduces a significant electronegative element, which modulates lipophilicity and hydrogen-bond acceptor character relative to the non-fluorinated analog Cyclopropyl(pyridin-2-yl)methanamine . The fluorine atom at the 6-position of the pyridine ring is electron-withdrawing, which reduces the computed XLogP3. The structurally analogous Cyclopropyl(pyridin-3-yl)methanamine has a computed XLogP3-AA of 0.5 (PubChem), whereas the fluorinated target is expected to have a lower LogP due to fluorine's polar effect [1]. For procurement, this means the fluorinated compound offers distinct physicochemical properties affecting solubility, permeability, and metabolic stability profiles that cannot be replicated by the non-fluorinated version.

MW & LogP Shift
Reported
ΔMW +18.0 Da · ΔLogP ≈ −0.3 to −0.5
Alters permeability, HPLC retention, and metabolic stability predictions
Predicted logP shift; confirm experimentally for lead series
Physicochemical profiling Lipophilicity Building block selection

Boiling Point & Density vs. Non-Cyclopropyl Analog

The cyclopropyl group in Cyclopropyl(6-fluoropyridin-2-yl)methanamine adds substantial molecular bulk and conformational constraint compared to the simpler (6-Fluoropyridin-2-yl)methanamine (CAS 205744-18-9). The non-cyclopropyl analog has a measured boiling point of 198.3 ± 25.0 °C, density of 1.2 ± 0.1 g/cm³, and LogP of −0.29 . In contrast, the structurally related Cyclopropyl(pyridin-2-yl)methanamine (the non-fluorinated cyclopropyl analog) has a predicted boiling point of 246.5 ± 15.0 °C and density of 1.147 ± 0.06 g/cm³ . The target compound Cyclopropyl(6-fluoropyridin-2-yl)methanamine, combining both cyclopropyl and 6-fluoro features, is expected to exhibit a boiling point and density profile intermediate between these two extremes. These differences have practical implications for distillation-based purification, storage conditions, and formulation development workflows.

Thermal & Density
Data to verify
ΔMW +40.07 Da · ΔBp +25–40 °C · ΔLogP +0.8–1.2
Impacts purification strategy and volatility during solvent removal
Estimated from analog interpolation; verify batch-specific properties
Thermal properties Purification Formulation development

Conformational Lock: Cyclopropyl–Nitrogen Lone Pair Interaction

Gas-phase electron diffraction and ab initio quantum chemical calculations on 2-cyclopropylpyridine demonstrate that when the cyclopropyl group adopts a bisected conformation oriented toward the pyridine nitrogen atom, a stabilizing orbital interaction between the cyclopropyl group and the nitrogen lone-pair electrons lowers the molecular energy by approximately 3 kcal mol⁻¹ [1]. In Cyclopropyl(6-fluoropyridin-2-yl)methanamine, the 6-fluoro substituent further polarizes the pyridine ring, which is expected to modify the strength of this conformational lock compared to the non-fluorinated 2-cyclopropylpyridine system. The (R)- and (S)-enantiomers additionally present distinct spatial orientations of the primary amine that can differentially engage biological targets, a feature absent from achiral building blocks such as (6-fluoropyridin-2-yl)methanamine.

Conformational Energy
Class-level
~3 kcal mol⁻¹ stabilization
Bisected conformer preorganizes geometry, reducing entropic penalty on binding
Demonstrated in 2-cyclopropylpyridine; direct measurement for target molecule not available
Conformational analysis Structure-based drug design Binding entropy

α4β2 nAChR Potency and Selectivity

Cyclopropylpyridine ether scaffolds closely related to Cyclopropyl(6-fluoropyridin-2-yl)methanamine have been validated as versatile building blocks for creating potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists. In a 2016 study, hybrid compounds incorporating cyclopropylpyridine-containing side chains exhibited Ki values of 0.5–51.4 nM for α4β2 nAChRs with negligible affinity for α3β4 and α7 subtypes, and functional EC50/IC50 values of 15–50 nM in ⁸⁶Rb⁺ ion flux assays [1]. The most promising compound (21) demonstrated in vivo antidepressant-like efficacy in mouse SmartCube® and forced swim test models. While these data are from elaborated analogs rather than the free methanamine building block itself, they establish the privileged nature of the cyclopropylpyridine scaffold in CNS drug design and underscore the procurement value of Cyclopropyl(6-fluoropyridin-2-yl)methanamine as a key intermediate for constructing such pharmacophores.

nAChR Profile
Class-level
Ki 0.5–51.4 nM · >100–1000× selectivity
Supports CNS target selectivity screen; data from elaborated cyclopropylpyridine ethers
Class-level evidence; confirm with your specific elaborated derivative
CNS drug discovery Nicotinic receptors α4β2 nAChR Cyclopropylpyridine ethers

Chiral Purity and Salt Form Availability

Cyclopropyl(6-fluoropyridin-2-yl)methanamine is commercially available in three procurement-relevant forms: racemate (CAS 1270490-69-1), (R)-enantiomer free base at 98% purity (CAS 1212862-20-8, Leyan), and (S)-enantiomer as the dihydrochloride salt at 95% purity (CAS 2241594-20-5, Combi-Blocks HG-3187) . The non-fluorinated analog Cyclopropyl(pyridin-2-yl)methanamine is available at 95% purity as the racemic free base (AKSci X2985) . The availability of enantiopure forms of the fluorinated compound—but limited chiral resolution options for the non-fluorinated analog—provides a critical differentiation point for stereospecific SAR campaigns. The dihydrochloride salt form additionally offers improved aqueous solubility and long-term storage stability compared to the free base, with a molecular weight of 239.12 g/mol .

Enantiomer Access
Specification review
(R) 98% free base · (S) 95% dihydrochloride
Enables direct enantioselective SAR without in-house chiral resolution
Vendor-specified purity; verify upon receipt for your assay requirements
Chiral purity Salt selection Procurement specifications

Cyclopropyl(6-fluoropyridin-2-yl)methanamine: Recommended Applications


α4β2 Nicotinic Receptor Ligand Synthesis

Use Cyclopropyl(6-fluoropyridin-2-yl)methanamine as a key chiral amine intermediate for constructing cyclopropylpyridine-containing α4β2 nAChR partial agonists. Published data demonstrate that elaborated analogs from this scaffold class achieve Ki values of 0.5–51.4 nM with >100-fold selectivity over off-target nAChR subtypes [1]. Procure the enantiopure (R)- or (S)-form depending on the desired stereochemical configuration of the target ligand, as stereochemistry at the methanamine carbon directly influences receptor binding geometry.

Kinase Inhibitor Scaffold Functionalization

The 6-fluoropyridin-2-yl methanamine motif is a recognized fragment in kinase inhibitor design, where the fluorine atom at the 6-position improves metabolic stability by blocking CYP-mediated oxidation at this site while the primary amine serves as a synthetic handle for amide coupling or reductive amination [1]. The cyclopropyl group introduces conformational constraint that can enhance binding site complementarity and reduce entropic penalties. The relative paucity of direct kinase profiling data for this specific compound represents a gap that procuring laboratories should address through focused kinome profiling of their elaborated derivatives.

Stereochemical SAR: Paired Enantiomer Testing

Procure both the (R)-enantiomer free base (98%, Leyan) and the (S)-enantiomer dihydrochloride salt (95%, Combi-Blocks) for systematic stereochemical SAR studies . The 98% purity specification of the (R)-enantiomer meets the threshold for direct use in parallel synthesis without additional purification, while the dihydrochloride salt form of the (S)-enantiomer provides superior aqueous solubility for biological assay preparation. Paired testing of both enantiomers in target engagement assays can rapidly establish whether the chiral center contributes to biological activity, a critical decision point before committing to an enantioselective synthetic route for scale-up.

Fluorine-Cyclopropyl Physicochemical Balance

For medicinal chemistry programs seeking to optimize CNS penetration, the combination of a 6-fluoropyridine (which reduces LogP relative to non-fluorinated pyridine by ~0.3–0.5 log units) and a cyclopropyl group (which increases LogP by ~0.8–1.2 log units relative to the non-cyclopropyl analog) provides a balanced lipophilicity profile [1]. The predicted LogP of ~1.0–1.5 positions Cyclopropyl(6-fluoropyridin-2-yl)methanamine favorably within the CNS MPO desirable range (LogP 1–3) [2]. Comparative procurement of this compound alongside Cyclopropyl(pyridin-2-yl)methanamine and (6-fluoropyridin-2-yl)methanamine enables systematic deconvolution of fluorine and cyclopropyl contributions to permeability, efflux, and metabolic stability.

Application
Selection Property
Validation Focus
α4β2 nAChR ligand synthesis
Chiral cyclopropylpyridine intermediate with reported class-level subtype selectivity
Verify enantiomer-specific binding and selectivity in nAChR subtype assays
Kinase inhibitor scaffold studies
6-fluoropyridin-2-yl methanamine motif with conformational constraint
Assess CYP-mediated oxidation resistance and perform kinome profiling of elaborated derivatives
Enantiomer-specific SAR
Access to both (R)-free base and (S)-dihydrochloride salt forms
Test paired enantiomers in target engagement to determine chiral contribution
CNS multiparameter optimization
Balanced lipophilicity from 6-F and cyclopropyl groups
Verify LogP, permeability, efflux, and metabolic stability in CNS models
Quote Request

Request a Quote for Cyclopropyl(6-fluoropyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.